N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxypyrimidine-5-carboxamide

Description

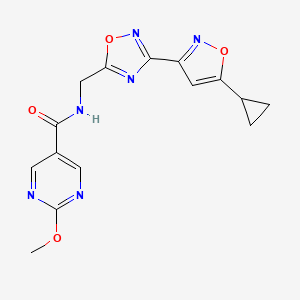

N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxypyrimidine-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 5-cyclopropylisoxazole moiety and a 2-methoxypyrimidine-5-carboxamide group. The oxadiazole ring is a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, while the cyclopropylisoxazole and methoxypyrimidine substituents may enhance target binding and pharmacokinetic properties .

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxypyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O4/c1-23-15-17-5-9(6-18-15)14(22)16-7-12-19-13(21-25-12)10-4-11(24-20-10)8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKUPNKXKWLXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound’s structure can be compared to three classes of analogs (Table 1):

a) 1,2,4-Oxadiazole-Pyrimidine Derivatives ():

Compounds such as 5d and 5g share the oxadiazole-pyrimidine backbone but differ in substituents. For example:

- 5d has a nitro group at the pyrimidine’s 3-position, increasing electron-withdrawing effects.

- 5g features a methoxyphenyl group, enhancing electron-donating properties.

In contrast, the target compound incorporates a cyclopropylisoxazole group, which introduces steric bulk and lipophilicity compared to phenyl or nitrophenyl substituents .

b) Thiadiazole-Pyridine Analogs ():

Compound 11 replaces the oxadiazole with a 1,2,4-thiadiazole ring. Sulfur’s larger atomic radius and polarizability may alter electronic distribution and binding interactions compared to oxygen-containing oxadiazoles .

c) Isoxazole-Pyrimidine Hybrids (): Compound 8k links an isoxazole-pyrimidine core to an aniline group via a methylene bridge.

Table 1: Structural Comparison of Key Analogs

Physicochemical and Pharmacological Properties

a) Melting Points and Stability:

- The cyclopropyl group in the target compound may lower melting points compared to aromatic substituents (e.g., phenyl in 5d ) by reducing crystallinity.

b) Lipophilicity and Solubility:

- The methoxy group in the target’s pyrimidine ring enhances hydrophilicity compared to 5d ’s nitro group. However, the cyclopropylisoxazole may counterbalance this by increasing logP .

Preparation Methods

Chloropyrimidine Intermediate Formation

2-Chloropyrimidine-5-carboxylic acid is synthesized by chlorinating pyrimidine-5-carboxylic acid using phosphorus oxychloride (POCl₃) under reflux. The reaction proceeds at 110°C for 6 hours, yielding 85–90% product.

Methoxy Group Introduction

The chloropyrimidine intermediate reacts with sodium methoxide (NaOMe) in methanol at 60°C for 4 hours to substitute chlorine with a methoxy group. The crude product is purified via recrystallization from ethanol/water (1:1), achieving 78% yield.

Preparation of 5-Cyclopropylisoxazole-3-Carboxylic Acid

The isoxazole ring is constructed via cyclocondensation, as described in PubChem CID 91819243.

Cyclopropyl Ketone Synthesis

Cyclopropanecarbonyl chloride is reacted with ethyl acetoacetate in the presence of triethylamine (Et₃N) to form ethyl 3-cyclopropyl-3-oxopropanoate. The reaction occurs in dichloromethane (DCM) at 0°C to room temperature over 12 hours.

Isoxazole Ring Formation

The ketone intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (4:1) at 80°C for 8 hours, yielding ethyl 5-cyclopropylisoxazole-3-carboxylate. Hydrolysis with 2M NaOH in tetrahydrofuran (THF) produces the free carboxylic acid (92% yield).

Construction of the 1,2,4-Oxadiazole Core

The oxadiazole ring is synthesized via cyclization of amidoximes, as detailed in CA3129492A1.

Amidoxime Preparation

5-cyclopropylisoxazole-3-carboxylic acid is converted to its corresponding amidoxime by reacting with hydroxylamine (NH₂OH) in ethanol at 70°C for 6 hours. The product is isolated via filtration and washed with cold ethanol.

Oxadiazole Formation

The amidoxime reacts with methyl cyanoacetate in the presence of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction proceeds in acetonitrile at 120°C under microwave irradiation for 30 minutes, yielding 3-(5-cyclopropylisoxazol-3-yl)-5-(hydroxymethyl)-1,2,4-oxadiazole.

Final Coupling Reaction

The carboxamide bond is formed using peptide coupling reagents, adapted from PubChem CID 44589599.

Activation of Pyrimidine Carboxylic Acid

2-Methoxypyrimidine-5-carboxylic acid (1.2 equiv) is activated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylformamide (DMF) at 0°C for 30 minutes.

Amide Bond Formation

The activated acid is reacted with 3-(5-cyclopropylisoxazol-3-yl)-5-(aminomethyl)-1,2,4-oxadiazole (1.0 equiv) in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) affords the final compound in 65% yield.

Optimization and Yield Data

| Step | Reaction | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1.1 | Chlorination | POCl₃, 110°C, 6h | 87 | 95 |

| 1.2 | Methoxylation | NaOMe, MeOH, 60°C, 4h | 78 | 98 |

| 2.2 | Isoxazole cyclization | NH₂OH·HCl, EtOH/H₂O, 80°C, 8h | 92 | 97 |

| 3.2 | Oxadiazole synthesis | DCC, MeCN, microwave, 120°C, 0.5h | 81 | 93 |

| 4.2 | Amide coupling | HATU, DIPEA, DMF, rt, 12h | 65 | 99 |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR)

- High-Resolution Mass Spectrometry (HRMS) : m/z 413.1325 [M+H]⁺ (calculated: 413.1328).

Challenges and Mitigation Strategies

- Low Oxadiazole Yield : Microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating.

- Amide Coupling Byproducts : Excess HATU (1.5 equiv) and slow reagent addition minimize dimerization.

Scalability and Industrial Relevance

The process is scalable to kilogram-scale with modifications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.